An In-depth Technical Guide to the Mechanism of Action of Chlorimuron-ethyl on Acetolactate Synthase
An In-depth Technical Guide to the Mechanism of Action of Chlorimuron-ethyl on Acetolactate Synthase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chlorimuron-ethyl (B22764), a prominent member of the sulfonylurea class of herbicides, exerts its potent herbicidal activity by specifically targeting and inhibiting acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). This enzyme is a critical component in the biosynthetic pathway of branched-chain amino acids (BCAAs)—valine, leucine, and isoleucine—which are essential for protein synthesis and overall plant growth. As this pathway is absent in animals, chlorimuron-ethyl exhibits high selectivity and low mammalian toxicity. This technical guide provides a comprehensive overview of the molecular mechanism of chlorimuron-ethyl's action on ALS, including its binding kinetics, interaction with key amino acid residues, and the downstream metabolic consequences of enzyme inhibition. Detailed experimental protocols for studying this interaction and quantitative data are presented to facilitate further research and development in this area.
Introduction to Acetolactate Synthase (ALS)
Acetolactate synthase (EC 2.2.1.6) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme that catalyzes the first committed step in the biosynthesis of the essential branched-chain amino acids valine, leucine, and isoleucine.[1][2] The enzyme is found in plants, bacteria, fungi, and archaea, but is absent in animals, making it an excellent target for the development of selective herbicides and antimicrobial agents. ALS catalyzes two parallel reactions: the condensation of two pyruvate (B1213749) molecules to form 2-acetolactate, a precursor to valine and leucine, and the condensation of pyruvate and 2-ketobutyrate to form 2-aceto-2-hydroxybutyrate, a precursor to isoleucine.
Mechanism of Inhibition by Chlorimuron-ethyl
Chlorimuron-ethyl is a potent, non-competitive or slow, tight-binding inhibitor of ALS. It does not bind to the active site of the enzyme in the same manner as the natural substrates. Instead, it binds to a channel leading to the active site, effectively blocking substrate access.[3] This binding induces a conformational change in the enzyme, leading to the inhibition of its catalytic activity.
Binding Kinetics and Affinity
The inhibitory potency of chlorimuron-ethyl on ALS is characterized by low inhibition constants (Ki) and 50% inhibitory concentrations (IC50). These values can vary depending on the species and the specific isoform of the ALS enzyme.
| Parameter | Species | Value | Reference(s) |
| Ki | Arabidopsis thaliana | 8 nM | [3] |
| Kiapp | Arabidopsis thaliana | 10.8 nM | [3] |
| IC50 (Susceptible) | Amaranthus palmeri | 1.8 mg ai. L⁻¹ | [4][5] |
| IC50 (Resistant) | Amaranthus palmeri | 159.5 mg ai. L⁻¹ | [4][5] |
| IC50 (Susceptible) | Conyza sumatrensis | 18.93 - 47.02 g ha⁻¹ (I50) | [6] |
| IC50 (Resistant) | Kochia scoparia | 70 to 490-fold higher than susceptible | [7] |
Interaction with ALS Amino Acid Residues
X-ray crystallography studies of the Arabidopsis thaliana ALS (AtAHAS) in complex with chlorimuron-ethyl have revealed the specific amino acid residues involved in the binding of the herbicide. These interactions are crucial for the tight binding and inhibitory effect of chlorimuron-ethyl. Mutations in the genes encoding these residues can lead to herbicide resistance.
| Interacting Residue | Type of Interaction | Consequence of Interaction |
| Trp574 | π-π stacking | Anchors the herbicide in the binding pocket. Mutation to Leucine reduces binding affinity. |
| Pro197 | Hydrophobic interactions | Contributes to the shape of the binding site. Mutations can alter the binding pocket and confer resistance. |
| Ala122 | van der Waals forces | Involved in positioning the herbicide. Mutations can affect herbicide sensitivity. |
| Asp376 | Hydrogen bonding | Stabilizes the herbicide-enzyme complex. Mutations can disrupt binding. |
| Arg377 | Hydrogen bonding | Interacts with the sulfonylurea bridge of the herbicide. |
| Ser653 | van der Waals forces | Contributes to the overall binding affinity. |
Downstream Metabolic Consequences of ALS Inhibition
The inhibition of ALS by chlorimuron-ethyl leads to a rapid depletion of the intracellular pools of valine, leucine, and isoleucine. This starvation for essential amino acids halts protein synthesis and cell division, ultimately leading to plant death.
Depletion of Branched-Chain Amino Acids
Quantitative analysis of amino acid levels in plants treated with chlorimuron-ethyl demonstrates a significant reduction in the concentrations of valine, leucine, and isoleucine.
| Amino Acid | Plant Species | Treatment Duration | % Reduction (compared to control) | Reference(s) |
| Valine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |
| Leucine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |
| Isoleucine | Soybean (Glycine max) | 72 hours | Significant decrease | [8] |
Accumulation of Precursors and Other Metabolic Changes
Inhibition of ALS can also lead to the accumulation of its substrate, 2-ketobutyrate, which can be toxic at high concentrations. Furthermore, the overall amino acid metabolism is disrupted, leading to changes in the levels of other amino acids. For instance, in soybean, chlorimuron-ethyl treatment leads to an increase in the total free amino acid pool, while the proportion of branched-chain amino acids within that pool decreases.[8]
Experimental Protocols
In Vitro Acetolactate Synthase (ALS) Inhibition Assay
This protocol is adapted from established methods for assaying ALS activity and its inhibition by sulfonylurea herbicides.
Materials:
-
Plant tissue (e.g., young leaves of a susceptible species)
-
Extraction Buffer: 0.1 M potassium phosphate (B84403) buffer (pH 7.5), 1 mM EDTA, 10 mM pyruvate, 10% (v/v) glycerol (B35011), 1 mM DTT, and 1% (w/v) polyvinylpolypyrrolidone (PVPP).
-
Assay Buffer: 20 mM potassium phosphate buffer (pH 7.0), 20 mM sodium pyruvate, 0.5 mM thiamine pyrophosphate (TPP), 10 µM FAD, and 10 mM MgCl₂.
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Chlorimuron-ethyl stock solution (in a suitable solvent like DMSO) and serial dilutions.
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Stopping Solution: 6 N H₂SO₄.
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Color Reagent A: 0.5% (w/v) creatine.
-
Color Reagent B: 5% (w/v) α-naphthol in 2.5 N NaOH (prepare fresh).
-
Microplate reader.
Procedure:
-
Enzyme Extraction:
-
Harvest fresh plant tissue and immediately freeze in liquid nitrogen.
-
Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.
-
Homogenize the powder in ice-cold extraction buffer.
-
Centrifuge the homogenate at 20,000 x g for 20 minutes at 4°C.
-
Collect the supernatant containing the crude ALS enzyme extract. Keep on ice.
-
-
Protein Quantification:
-
Determine the protein concentration of the enzyme extract using a standard method (e.g., Bradford assay).
-
-
Enzyme Assay:
-
In a 96-well microplate, add the following to each well:
-
50 µL of Assay Buffer.
-
10 µL of enzyme extract (diluted to an appropriate concentration).
-
10 µL of chlorimuron-ethyl solution at various concentrations (or solvent control).
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 30 µL of 100 mM sodium pyruvate.
-
Incubate at 37°C for 60 minutes.
-
-
Stopping and Color Development:
-
Stop the reaction by adding 50 µL of 6 N H₂SO₄ to each well.
-
Incubate at 60°C for 15 minutes to decarboxylate acetolactate to acetoin.
-
Add 50 µL of Color Reagent A to each well.
-
Add 50 µL of Color Reagent B to each well.
-
Incubate at 60°C for 15 minutes for color development.
-
-
Measurement and Analysis:
-
Measure the absorbance at 525 nm using a microplate reader.
-
Calculate the percent inhibition for each chlorimuron-ethyl concentration relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
X-ray Crystallography of the ALS-Chlorimuron-ethyl Complex
The following is a generalized methodology based on published studies for the crystallization and structure determination of the ALS-herbicide complex.
Materials:
-
Purified recombinant ALS enzyme.
-
Chlorimuron-ethyl.
-
Crystallization screening kits.
-
Cryoprotectant solutions.
-
X-ray diffraction equipment (synchrotron source is recommended).
Procedure:
-
Protein Expression and Purification:
-
Express the catalytic subunit of ALS (e.g., from Arabidopsis thaliana) in a suitable expression system (e.g., E. coli).
-
Purify the recombinant protein to homogeneity using standard chromatographic techniques (e.g., affinity, ion-exchange, and size-exclusion chromatography).
-
-
Complex Formation:
-
Incubate the purified ALS enzyme with a molar excess of chlorimuron-ethyl to ensure complete binding.
-
-
Crystallization:
-
Screen for crystallization conditions using vapor diffusion methods (sitting-drop or hanging-drop) with various commercial and in-house screening solutions.
-
Optimize the initial crystallization hits by varying the precipitant concentration, pH, and temperature. For the Arabidopsis thaliana AHAS in complex with chlorimuron-ethyl, crystals were obtained in a solution containing polyethylene (B3416737) glycol.
-
-
Data Collection:
-
Cryo-protect the crystals by soaking them in a solution containing a cryoprotectant (e.g., glycerol or ethylene (B1197577) glycol) before flash-cooling in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source. The crystals of AtAHAS-chlorimuron-ethyl complex diffracted to 3.0 Å resolution and belonged to the space group P6₄22 with unit-cell parameters a = b = 179.92 Å, c = 185.82 Å.[9]
-
-
Structure Solution and Refinement:
-
Process the diffraction data using appropriate software (e.g., HKL2000).
-
Solve the structure by molecular replacement using a known ALS structure as a search model.
-
Refine the model against the diffraction data using programs like PHENIX or REFMAC5, including manual model building in Coot.
-
Validate the final structure using tools such as MolProbity.
-
Visualizations
// Nodes Pyruvate [label="Pyruvate", fillcolor="#F1F3F4"]; Ketobutyrate [label="2-Ketobutyrate", fillcolor="#F1F3F4"]; Acetolactate [label="2-Acetolactate", fillcolor="#FBBC05"]; Acetohydroxybutyrate [label="2-Aceto-2-hydroxybutyrate", fillcolor="#FBBC05"]; Dihydroxyisovalerate [label="2,3-Dihydroxy-\nisovalerate", fillcolor="#FBBC05"]; Dihydroxymethylvalerate [label="2,3-Dihydroxy-\n3-methylvalerate", fillcolor="#FBBC05"]; Ketoisovalerate [label="2-Ketoisovalerate", fillcolor="#FBBC05"]; Ketomethylvalerate [label="2-Keto-3-methylvalerate", fillcolor="#FBBC05"]; Valine [label="Valine", fillcolor="#34A853"]; Leucine [label="Leucine", fillcolor="#34A853"]; Isoleucine [label="Isoleucine", fillcolor="#34A853"]; ALS [label="Acetolactate Synthase\n(ALS/AHAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chlorimuron [label="Chlorimuron-ethyl", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Pyruvate -> Acetolactate [label="Pyruvate", dir=forward]; Pyruvate -> ALS [style=dashed, arrowhead=none]; Ketobutyrate -> ALS [style=dashed, arrowhead=none]; ALS -> Acetolactate; ALS -> Acetohydroxybutyrate; Acetolactate -> Dihydroxyisovalerate [label="KARI"]; Acetohydroxybutyrate -> Dihydroxymethylvalerate [label="KARI"]; Dihydroxyisovalerate -> Ketoisovalerate [label="DHAD"]; Dihydroxymethylvalerate -> Ketomethylvalerate [label="DHAD"]; Ketoisovalerate -> Valine [label="BCAT"]; Ketoisovalerate -> Leucine [label="Multiple Steps"]; Ketomethylvalerate -> Isoleucine [label="BCAT"]; Chlorimuron -> ALS [label="Inhibition", color="#EA4335", fontcolor="#EA4335", arrowhead="tee"]; }
Figure 1. Branched-chain amino acid biosynthesis pathway and its inhibition by chlorimuron-ethyl.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; enzyme_extraction [label="Enzyme Extraction from Plant Tissue"]; protein_quant [label="Protein Quantification"]; assay_setup [label="Assay Setup in 96-well Plate\n(Enzyme, Buffer, Chlorimuron-ethyl)"]; pre_incubation [label="Pre-incubation (37°C)"]; reaction_init [label="Initiate Reaction with Pyruvate"]; incubation [label="Incubation (37°C)"]; stop_reaction [label="Stop Reaction with H₂SO₄"]; decarboxylation [label="Decarboxylation to Acetoin (60°C)"]; color_dev [label="Color Development with Creatine & α-naphthol (60°C)"]; measurement [label="Measure Absorbance at 525 nm"]; analysis [label="Data Analysis (Calculate % Inhibition, IC50)"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> enzyme_extraction; enzyme_extraction -> protein_quant; protein_quant -> assay_setup; assay_setup -> pre_incubation; pre_incubation -> reaction_init; reaction_init -> incubation; incubation -> stop_reaction; stop_reaction -> decarboxylation; decarboxylation -> color_dev; color_dev -> measurement; measurement -> analysis; analysis -> end; }
Figure 2. Experimental workflow for the in vitro acetolactate synthase (ALS) inhibition assay.
// Nodes start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; protein_prep [label="ALS Protein Expression & Purification"]; complex_form [label="Formation of ALS-Chlorimuron-ethyl Complex"]; crystallization [label="Crystallization Screening & Optimization"]; data_collection [label="X-ray Diffraction Data Collection (Synchrotron)"]; structure_solution [label="Structure Solution (Molecular Replacement)"]; refinement [label="Model Refinement & Building"]; validation [label="Structure Validation"]; end [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges start -> protein_prep; protein_prep -> complex_form; complex_form -> crystallization; crystallization -> data_collection; data_collection -> structure_solution; structure_solution -> refinement; refinement -> validation; validation -> end; }
Figure 3. Experimental workflow for X-ray crystallography of the ALS-chlorimuron-ethyl complex.
Conclusion
Chlorimuron-ethyl is a highly effective inhibitor of acetolactate synthase, a crucial enzyme in the biosynthesis of branched-chain amino acids in plants and microorganisms. Its mechanism of action involves binding to a channel leading to the active site, thereby blocking substrate access and leading to the depletion of essential amino acids. The detailed understanding of its binding mode and the identification of key interacting residues provide a rational basis for the development of new herbicides and for understanding the molecular basis of herbicide resistance. The experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the fields of agriculture, biochemistry, and drug development.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Chlorimuron-ethyl | C15H15ClN4O6S | CID 56160 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Pro-197-Ile Mutation in Amaranthus palmeri Associated with Acetolactate Synthase-Inhibiting Herbicide Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scielo.br [scielo.br]
- 7. Using the In Vivo Acetolactate Synthase (ALS) Assay for Identifying Herbicide-Resistant Weeds | Weed Technology | Cambridge Core [cambridge.org]
- 8. researchgate.net [researchgate.net]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
